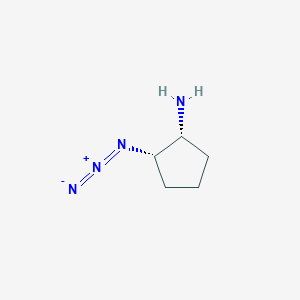
6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, also known as FPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridazinones and has been found to possess unique biochemical and physiological properties that make it an attractive candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to modulate the activity of the dopamine and norepinephrine systems, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. Additionally, 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one has several advantages for use in lab experiments, including its high selectivity and affinity for the 5-HT1A receptor, as well as its ability to modulate the activity of various neurotransmitter systems in the brain. However, there are also limitations to its use, including its potential for off-target effects and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, including the development of more selective compounds that target specific neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one and its potential applications in the treatment of various psychiatric and neurological disorders. Finally, the development of more efficient synthesis methods for 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one and related compounds could lead to the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with pyridazin-3(2H)-one. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Applications De Recherche Scientifique
6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. It has been shown to exhibit a range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. Additionally, 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-11-1-3-12(4-2-11)19-7-9-20(10-8-19)15(22)13-5-6-14(21)18-17-13/h1-6H,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRAYDZONMCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)








